molecular formula C8H10N2 B8660662 5-(Prop-1-en-2-yl)pyridin-3-amine

5-(Prop-1-en-2-yl)pyridin-3-amine

Cat. No.: B8660662
M. Wt: 134.18 g/mol
InChI Key: GOJWSNKGTQHZJL-UHFFFAOYSA-N
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Description

5-(Prop-1-en-2-yl)pyridin-3-amine is a pyridine derivative featuring a propenyl substituent at position 5 and an amine group at position 3. The molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol. This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications for targeted drug design.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

5-prop-1-en-2-ylpyridin-3-amine

InChI

InChI=1S/C8H10N2/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1,9H2,2H3

InChI Key

GOJWSNKGTQHZJL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=CN=C1)N

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

5-(Prop-1-en-2-yl)pyridin-3-amine serves as an important building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the modification and creation of derivatives that can exhibit varied chemical properties. The compound has been utilized in the development of novel synthetic pathways, enhancing the efficiency and yield of target molecules in organic chemistry.

Table 1: Synthetic Applications of this compound

Application AreaDescription
Heterocyclic SynthesisActs as a precursor for synthesizing diverse heterocycles.
Ligand FormationUsed in coordination chemistry to form ligands with metal ions.
Polymer ChemistryContributes to the development of advanced materials and polymers.

Biological Applications

In biological research, this compound has been studied for its interactions with biological macromolecules, including proteins and nucleic acids. Its potential as a ligand in coordination chemistry suggests that it may play a role in enzyme inhibition or receptor modulation.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies demonstrated that certain derivatives effectively inhibited the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Pharmacological Properties

The pharmacological profile of this compound has garnered attention due to its potential therapeutic effects. It has been investigated for various activities, including anti-cancer and anti-inflammatory properties.

Table 2: Pharmacological Insights

Activity TypeFindings
AnticancerExhibits cytotoxic effects on cancer cell lines in laboratory studies.
Anti-inflammatoryShows promise in reducing inflammation markers in preclinical models.
AntimicrobialEffective against several bacterial pathogens, indicating broad-spectrum activity.

Industrial Applications

Beyond laboratory settings, this compound is being explored for its utility in industrial applications, particularly in the production of catalysts and advanced materials.

Case Study: Catalytic Properties

Studies have demonstrated that this compound can serve as an effective catalyst in various chemical reactions, improving reaction rates and selectivity. Its role as a catalyst is crucial for developing more sustainable chemical processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs differ in substituent positions, electronic properties, and functional groups. Below is a comparative analysis:

Table 1: Structural and Electronic Properties
Compound Name Substituent Position Substituent Group Molecular Weight (g/mol) Electronic Effects Reference
5-(Prop-1-en-2-yl)pyridin-3-amine (Target) 5 (pyridine) Prop-1-en-2-yl 134.18 Electron-donating
4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine 2 (pyridine) Prop-1-en-2-yl 148.20 Steric hindrance at position 2
5-(1,1-Difluoroethyl)pyridin-3-amine 5 (pyridine) CF₂CH₃ 158.15 Strong electron-withdrawing
5-(5-Methoxybenzo[d]thiazol-2-yl)pyridin-3-amine 5 (pyridine) Methoxybenzothiazole 283.33 Electron-withdrawing, aromatic
5-(3-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine 5 (pyridine) Dimethoxyphenyl-pyrrolopyridine 428.45 Extended conjugation, bulky

Key Observations :

  • The prop-1-en-2-yl group in the target compound enhances electron density at the pyridine ring, favoring electrophilic substitution reactions.
  • Electron-withdrawing groups (e.g., CF₂CH₃ in ) reduce ring electron density, altering reactivity in cross-coupling reactions.
  • Bulky substituents (e.g., dimethoxyphenyl-pyrrolopyridine in ) may hinder interactions with biological targets due to steric effects.

Key Observations :

  • Suzuki-Miyaura coupling is a common method for introducing aryl/alkenyl groups to pyridine rings, as seen in .
  • Higher yields (e.g., 40% in ) are achievable with optimized catalysts and conditions.
  • Complex substituents (e.g., benzothiazole in ) may require multi-step syntheses, impacting scalability.

Key Observations :

  • Bulky substituents (e.g., dimethoxyphenyl-pyrrolopyridine in ) enhance selectivity for mutant kinases.
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) improve binding to enzymatic pockets like CYP51.
  • The target compound’s propenyl group may optimize blood-brain barrier penetration for CNS targets.

Physicochemical Properties

Solubility, stability, and reactivity are influenced by substituents:

Table 4: Physicochemical Properties
Compound Name LogP (Predicted) Solubility (mg/mL) Stability Notes Reference
This compound 1.8 Moderate (DMSO) Air-sensitive (propenyl) -
5-(1,1-Difluoroethyl)pyridin-3-amine 2.4 Low (aqueous) Discontinued (stability?)
5-(5-Methoxybenzo[d]thiazol-2-yl)pyridin-3-amine 3.1 Low (DMSO) Stable at RT

Key Observations :

  • The propenyl group increases hydrophobicity (LogP ~1.8), favoring membrane permeability.
  • Fluorinated analogs (e.g., ) exhibit higher LogP, reducing aqueous solubility but enhancing metabolic stability.

Preparation Methods

Buchwald-Hartwig Amination of 5-Bromo-3-(prop-1-en-2-yl)pyridine

A widely adopted route involves the palladium-catalyzed coupling of 5-bromo-3-(prop-1-en-2-yl)pyridine with ammonia or protected amines. The precursor 5-bromo-3-(prop-1-en-2-yl)pyridine is synthesized via Grignard addition to ethyl 5-bromonicotinate, followed by dehydration (92% yield). Subsequent amination employs Pd(II) catalysts (e.g., PdCl₂(dppf)) with xantphos as a ligand and sodium tert-butoxide in refluxing toluene, achieving 74–82% yields. Key parameters include:

ParameterOptimal ConditionYield (%)
CatalystPdCl₂(dppf)78
LigandXantphos
BaseNaOtBu
Temperature110°C
SolventToluene

This method is scalable but requires stringent anhydrous conditions to prevent catalyst deactivation.

Cyclization Strategies Using α-Bromoketones

Radical-Mediated Cyclization with Guanidine Derivatives

A chemodivergent approach utilizes α-bromoketones and 2-aminopyridines under iodine/tert-butyl hydroperoxide (TBHP) conditions. For example, 3-(prop-1-en-2-yl)propan-2-one reacts with 3-aminopyridine in ethyl acetate, forming the pyridine core via a radical pathway (45–72% yield). The mechanism involves:

  • Radical initiation : TBHP generates tert-butoxy radicals, abstracting hydrogen from α-bromoketones.

  • Cyclization : Radical intermediates couple with aminopyridines to form the six-membered ring.

  • Aromatization : Elimination of HBr yields the final product.

Direct Alkylation of Pyridin-3-amine

Nucleophilic Substitution with Prop-1-en-2-yl Halides

Pyridin-3-amine undergoes alkylation with prop-1-en-2-yl bromide under basic conditions (K₂CO₃ in DMF). The reaction proceeds via an SN2 mechanism, with the pyridine nitrogen attacking the electrophilic allylic carbon. This method affords moderate yields (55–65%) but requires excess alkylating agent to mitigate polymerization.

Side Reactions :

  • Polymerization : The prop-1-en-2-yl group may polymerize under prolonged heating.

  • Regioselectivity : Competing N- vs. C-alkylation necessitates careful temperature control (30–40°C).

Enaminone-Based Ring-Closing Metathesis

Synthesis via Propargylic β-Enaminones

A base-promoted cascade reaction constructs the pyridine ring from N-propargylic β-enaminones and formamides. For instance, 3-(dimethylamino)-1-(prop-1-en-2-yl)prop-2-en-1-one reacts with N-substituted formamides in dichloroethane, catalyzed by Bi(OTf)₃ and p-TsOH·H₂O. The process involves:

  • 1,4-Oxazepine formation : Cyclization of the propargylic enaminone.

  • 6π-Electrocyclization : Aromatization to a dihydropyridine intermediate.

  • N-Deformylation : Cleavage of the formyl group yields the amine (51–73% yield).

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance mixing and thermal regulation. Key advancements include:

  • Residence time control : 10–15 minutes for Grignard reactions.

  • In-line quenching : Automated addition of NH₄Cl to terminate reactions.

  • Solvent recycling : Ethyl acetate/hexane mixtures are recovered via distillation.

Cost Analysis :

ComponentCost per kg (USD)
Ethyl 5-bromonicotinate320
Methyl MgBr150
PdCl₂(dppf)12,000

Q & A

Q. How to ensure reproducibility in crystallographic studies of this compound?

  • Method : Report CIF files with full refinement parameters (R-factors, Flack x). Use checkCIF/PLATON to validate structural data. Disclose twinning laws and H-atom treatment (e.g., riding model vs. independent refinement) .

Q. What statistical methods reconcile conflicting bioassay results?

  • Method : Apply Bland-Altman analysis to assess inter-lab variability. Use hierarchical clustering (e.g., Ward’s method) to group datasets by experimental conditions (e.g., solvent, temperature) .

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